2-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one

Epigenetics Histone demethylase inhibition KDM4C/JMJD2C

2-(3-((Dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one (CAS 1448130-15-1; ChEMBL ID CHEMBL1938900) is a synthetic small molecule combining a 4H-chromen-4-one (chromone) scaffold with a 1,4-thiazepane ring bearing a dimethylaminomethyl substituent. It has a molecular formula of C18H22N2O3S and a molecular weight of 346.45 g/mol.

Molecular Formula C18H22N2O3S
Molecular Weight 346.45
CAS No. 1448130-15-1
Cat. No. B2802773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one
CAS1448130-15-1
Molecular FormulaC18H22N2O3S
Molecular Weight346.45
Structural Identifiers
SMILESCN(C)CC1CSCCCN1C(=O)C2=CC(=O)C3=CC=CC=C3O2
InChIInChI=1S/C18H22N2O3S/c1-19(2)11-13-12-24-9-5-8-20(13)18(22)17-10-15(21)14-6-3-4-7-16(14)23-17/h3-4,6-7,10,13H,5,8-9,11-12H2,1-2H3
InChIKeyPJVBIEXUIPABSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-((Dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one (CAS 1448130-15-1): Baseline Identity for Procurement Decisions


2-(3-((Dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one (CAS 1448130-15-1; ChEMBL ID CHEMBL1938900) is a synthetic small molecule combining a 4H-chromen-4-one (chromone) scaffold with a 1,4-thiazepane ring bearing a dimethylaminomethyl substituent . It has a molecular formula of C18H22N2O3S and a molecular weight of 346.45 g/mol . The compound has been profiled against a panel of human epigenetic enzymes and is indexed in authoritative chemogenomic databases including ChEMBL and BindingDB [1]. Its primary annotated biochemical activity is inhibition of the histone lysine demethylase KDM4C (JMJD2C), a member of the Jumonji C domain-containing demethylase family implicated in transcriptional regulation and oncogenesis [1][2].

Why Generic Substitution Fails for 2-(3-((Dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one: The Quantified Selectivity Argument


Substituting 2-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one with a nominally in-class KDM4C/JMJD2C inhibitor introduces substantial risk because apparent target-class membership conceals large quantitative differences in both primary target potency and off-target selectivity profiles. For example, the widely used KDM4C reference inhibitor SD-70 exhibits an IC50 of 30 µM against KDM4C [1], making it approximately 8.8-fold less potent at the enzymatic level than the target compound (IC50 = 3.4 µM) [2]. Conversely, JHDM-IN-1 (Methylstat free acid) matches the target compound in JMJD2C potency (IC50 = 3.4 µM) but derives from a hydroxamate-based scaffold and displays a materially different off-target signature against the broader JHDM family that would confound any epigenetic chemical biology study relying on interchangeability . These quantitative disparities—summarized in Section 3—mean that generic substitution without experimental revalidation of both potency and selectivity cannot be scientifically justified.

Quantitative Differentiation Evidence for 2-(3-((Dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one Against Key Comparators


KDM4C/JMJD2C Enzymatic Potency: ~8.8-Fold Advantage Over the Reference Inhibitor SD-70

The target compound inhibits the KDM4C (JMJD2C) histone lysine demethylase with an IC50 of 3,400 nM (3.4 µM), determined using N-terminal GST-fused human JMJD2C catalytic domain (amino acids 1–420) with H3K9me3 peptide as substrate and detection by mass spectrophotometric analysis [1]. In contrast, SD-70 (JHDM Inhibitor VIII)—one of the most commonly cited KDM4C reference inhibitors in the literature—exhibits an IC50 of 30 µM (30,000 nM) against KDM4C, measured via an antibody-based calf thymus histone H3K9me2 demethylation assay [2]. This represents an approximately 8.8-fold greater enzymatic potency for the target compound relative to SD-70 at the level of the primary molecular target.

Epigenetics Histone demethylase inhibition KDM4C/JMJD2C

Divergent JHDM Selectivity Fingerprint Relative to JHDM-IN-1 (Methylstat Free Acid) Despite Equivalent JMJD2C Potency

Both the target compound and JHDM-IN-1 (Methylstat free acid) share an IC50 of 3.4 µM against JMJD2C [1]. However, their off-target profiles diverge meaningfully. The target compound shows IC50 values of 4,300 nM (KDM4A), 43,000 nM (KDM6B), 54,000 nM (PHD1), 83,000 nM (PHD2), 31,000 nM (PHD3), and 22,000 nM (FIH) [1]. JHDM-IN-1, in contrast, yields IC50 values of 4,300 nM (JMJD2A), 5,900 nM (JMJD2E), 10,000 nM (PHF8), 43,000 nM (JMJD3), 22,000 nM (FIH), 31,000 nM (PHD3), 54,000 nM (PHD1), and 83,000 nM (PHD2) . The target compound does not have reported activity against JMJD2E, PHF8, or JMJD3; conversely, JHDM-IN-1 does not annotate KDM6B activity. These differences mean that the two compounds—while equipotent on JMJD2C—produce distinct pharmacological signatures when used in cellular or panel-screening contexts.

Selectivity profiling Jumonji demethylase panel Chemical probe characterization

Chromen-4-one/1,4-Thiazepane Hybrid Scaffold: Chemotype Differentiation from Hydroxamate, 8-Hydroxyquinoline, and Cyclic Peptide KDM4C Inhibitors

The target compound is built upon a chromen-4-one (4H-1-benzopyran-4-one) core linked via a carbonyl bridge to a 1,4-thiazepane ring bearing a dimethylaminomethyl substituent . This scaffold is structurally distinct from the three other major KDM4C inhibitor chemotypes in common use: SD-70 employs an 8-hydroxyquinoline metal-chelating core (MW batch-dependent due to variable water content) ; JHDM-IN-1 (Methylstat) is a hydroxamate-based 2-OG competitive inhibitor with a bivalent substrate-cofactor mimic design (MW = 491.54) ; and CP2 is a cyclic peptide inhibitor with KDM4C IC50 of 29 nM . The chromen-4-one scaffold is recognized as a privileged structure in drug discovery with well-characterized structure-activity relationship frameworks, while the saturated 1,4-thiazepane ring provides three-dimensional character and conformational diversity not present in planar hydroxamate or 8-hydroxyquinoline inhibitors [1].

Scaffold diversity Medicinal chemistry Chemical biology tool selection

Attenuated Prolyl Hydroxylase (PHD1-3) Off-Target Activity Relative to Reference Pan-JHDM Inhibitor Profiles

The target compound inhibits the hypoxia-inducible factor (HIF) prolyl hydroxylases PHD1, PHD2, and PHD3 with relatively weak IC50 values of 54,000 nM (54 µM), 83,000 nM (83 µM), and 31,000 nM (31 µM), respectively [1]. This corresponds to a selectivity window of approximately 16–24 fold over its primary JMJD2C target (IC50 = 3.4 µM) for PHD1/PHD2, and a 9-fold window for PHD3. For comparison, the pan-JHDM inhibitor JIB-04 inhibits KDM4C with an IC50 of 1,100 nM and broadly engages multiple demethylase families, making its off-target liability profile substantially wider [2]. The target compound's attenuated PHD activity may be advantageous in cellular assay contexts where HIF pathway modulation is an undesired confounding variable.

Off-target selectivity Prolyl hydroxylase Epigenetic inhibitor specificity

Best Research and Industrial Application Scenarios for 2-(3-((Dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one


Enzymatic Screening of KDM4C/JMJD2C Inhibitors Where SD-70 Potency Is Insufficient

Investigators running JMJD2C enzymatic assays who have determined that SD-70's 30 µM IC50 [1] provides inadequate potency for their dose-response range—particularly in mass spectrometry-based demethylation assays—can deploy the target compound at approximately 9-fold lower concentrations (IC50 = 3.4 µM) to achieve robust inhibition while minimizing organic solvent carryover and reducing compound consumption per data point.

Chemical Probe Selectivity Profiling Requiring Orthogonal Chemotypes to Hydroxamate and 8-Hydroxyquinoline Inhibitors

In chemical biology studies where target engagement must be validated using structurally distinct probe molecules to control for scaffold-specific artifacts, the chromen-4-one/1,4-thiazepane chemotype of the target compound [1] provides a non-hydroxamate, non-8-hydroxyquinoline, non-peptidic option orthogonal to JHDM-IN-1 , SD-70 , and CP2 , enabling more rigorous interpretation of KDM4C-dependent phenotypes.

Epigenetic Inhibitor Panels Requiring KDM6B Activity Data Alongside KDM4 Family Profiling

Procurement for multi-target epigenetic screening panels can leverage the target compound as one of the few KDM4C-active molecules with publicly available quantitative activity data against KDM6B (IC50 = 43,000 nM) [1], a target not covered by the standard selectivity panel of JHDM-IN-1. This fills an annotation gap when building comprehensive demethylase selectivity matrices.

Cellular Assays Where HIF Prolyl Hydroxylase Inhibition Must Be Excluded as a Confounding Variable

For cell-based KDM4C inhibition studies requiring cleaner pharmacology, the target compound's 9–24 fold selectivity window over PHD1–3 [1] reduces the likelihood of confounding HIF pathway modulation compared to pan-JHDM inhibitors like JIB-04, which inhibits KDM5A (230 nM) and JMJD2D (290 nM) more potently than KDM4C itself (1,100 nM) .

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